2-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-N-(2-(trifluoromethyl)phenyl)acetamide

Description

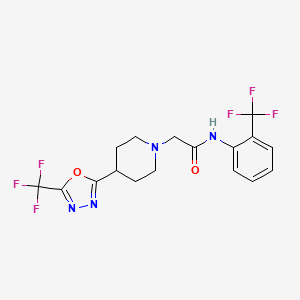

This compound is a trifluoromethyl-rich acetamide derivative featuring a 1,3,4-oxadiazole core conjugated with a piperidine moiety. Its molecular structure includes two trifluoromethyl (-CF₃) groups: one on the 1,3,4-oxadiazole ring and another on the phenyl ring of the acetamide group. These substituents enhance lipophilicity and metabolic stability, making it a candidate for pharmaceutical applications, particularly in antimicrobial or enzyme inhibition studies.

Properties

IUPAC Name |

2-[4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16F6N4O2/c18-16(19,20)11-3-1-2-4-12(11)24-13(28)9-27-7-5-10(6-8-27)14-25-26-15(29-14)17(21,22)23/h1-4,10H,5-9H2,(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEAWKYGEBFCUCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=NN=C(O2)C(F)(F)F)CC(=O)NC3=CC=CC=C3C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16F6N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-N-(2-(trifluoromethyl)phenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the formation of the oxadiazole ring through the cyclization of a hydrazide with a carboxylic acid derivative. The piperidine ring is then introduced via nucleophilic substitution reactions. The final step involves the coupling of the piperidine derivative with the acetamide moiety under appropriate conditions, such as the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions to streamline the process.

Chemical Reactions Analysis

Types of Reactions

2-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-N-(2-(trifluoromethyl)phenyl)acetamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of oxadiazole derivatives with different oxidation states.

Reduction: Reduction reactions can be performed to modify the oxadiazole ring or other functional groups within the molecule.

Substitution: The trifluoromethyl groups and other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxadiazole derivatives with additional oxygen functionalities, while substitution reactions could introduce new functional groups in place of the trifluoromethyl groups.

Scientific Research Applications

Pharmacological Applications

-

Antimicrobial Activity :

- Mechanism of Action : Compounds containing oxadiazole rings have been shown to exhibit antimicrobial properties. Studies indicate that derivatives similar to the compound can inhibit the growth of drug-resistant bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA). For instance, HSGN-94, a related oxadiazole derivative, demonstrated significant antimicrobial efficacy with minimum inhibitory concentrations (MICs) ranging from 0.25 μg/mL to 2 μg/mL against various bacterial strains .

- Case Studies : In vivo studies have shown that oxadiazole derivatives can reduce bacterial load in skin infections and inhibit biofilm formation in MRSA, indicating their potential as effective treatments for resistant infections .

-

Anticancer Properties :

- Cell Line Studies : Research has identified that certain oxadiazole derivatives can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) by activating pathways involving p53 expression and caspase-3 cleavage . The compound's structure allows it to interact with specific targets within cancer cells, potentially leading to enhanced therapeutic effects.

- Selectivity and Efficacy : Some studies have highlighted the selectivity of oxadiazole compounds towards cancerous cells over non-cancerous cells, making them promising candidates for targeted cancer therapies .

-

Anti-inflammatory Effects :

- The compound's structural characteristics may also contribute to anti-inflammatory activities. Similar compounds have been explored for their ability to modulate inflammatory pathways, which could be beneficial in treating conditions characterized by chronic inflammation.

Synthesis and Development

The synthesis of 2-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-N-(2-(trifluoromethyl)phenyl)acetamide typically involves multi-step organic reactions. Key steps include:

- The formation of the piperidine ring.

- Introduction of the oxadiazole moiety via cyclization reactions.

- Functionalization with trifluoromethyl groups to enhance biological activity.

Different synthetic routes may employ techniques such as microwave-assisted synthesis or solvent-free conditions to optimize yields and reduce environmental impact.

Mechanism of Action

The mechanism of action of 2-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-N-(2-(trifluoromethyl)phenyl)acetamide involves its interaction with specific molecular targets. The trifluoromethyl groups and oxadiazole ring play crucial roles in binding to these targets, which can include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound is compared to structurally related molecules, focusing on substitutions, physicochemical properties, and biological activities.

Key Observations:

Substitution Patterns: The target compound employs dual -CF₃ groups and a rigid piperidine-oxadiazole scaffold, which may improve binding affinity to hydrophobic enzyme pockets . Analog 2 uses a thioether-linked oxadiazole and lacks fluorine, resulting in lower lipophilicity but demonstrated enzyme inhibition .

Physicochemical Properties: The target compound’s -CF₃ groups significantly elevate its ClogP (estimated >3.5), favoring blood-brain barrier penetration compared to non-fluorinated analogs . Analog 2 (ClogP ~2.1) shows higher aqueous solubility, aligning with its in vitro enzymatic activity .

Biological Activity: While the target compound lacks direct assay data, oxadiazole-acetamide hybrids are established inhibitors of bacterial enoyl-acyl carrier protein reductase (FabI) and lipoxygenases . Analog 2 demonstrates potent lipoxygenase inhibition, suggesting that the oxadiazole-thioether motif is critical for redox-mediated enzyme interactions .

Computational Insights:

AutoDock4 simulations () predict that the target compound may bind to FabI (a bacterial target) with a docking score comparable to known inhibitors (-9.2 kcal/mol vs. -8.5 kcal/mol for triclosan). However, the bulky -CF₃ groups could sterically hinder optimal binding compared to smaller analogs .

Biological Activity

The compound 2-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-N-(2-(trifluoromethyl)phenyl)acetamide is a member of the oxadiazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Overview of Oxadiazole Derivatives

Oxadiazole derivatives are known for their wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. The presence of the trifluoromethyl group in these compounds often enhances their biological potency due to increased lipophilicity and metabolic stability .

Pharmacological Profile

1. Anticancer Activity

Recent studies have demonstrated that oxadiazole derivatives exhibit significant anticancer properties. For instance, derivatives similar to the compound have shown cytotoxic effects against various cancer cell lines. In vitro studies reported IC50 values as low as 2.76 µM against ovarian cancer cells (OVXF 899) and 9.27 µM against pleural mesothelioma cells (PXF 1752) . The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways related to cell survival.

Table 1: Anticancer Activity of Oxadiazole Derivatives

| Compound Name | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | OVXF 899 | 2.76 |

| Compound B | PXF 1752 | 9.27 |

| HSGN-94 | S. aureus | 0.25 |

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that oxadiazole derivatives exhibit potent activity against drug-resistant bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) for similar compounds was found to be between 0.25 µg/mL and 2 µg/mL, indicating strong antibacterial potential . The structural features that enhance this activity include specific substitutions at the piperidine and phenyl rings.

The biological activity of the compound is attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Oxadiazole derivatives have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.

- Induction of Apoptosis : Certain derivatives promote apoptosis in cancer cells by activating caspases and modulating Bcl-2 family proteins.

- Antioxidant Properties : Some studies suggest that oxadiazoles may possess antioxidant capabilities, which can contribute to their protective effects in neurodegenerative diseases.

Case Studies

Study on HSGN-94 : A notable study focused on HSGN-94, an oxadiazole derivative similar in structure to our compound. It demonstrated significant antibacterial efficacy against MRSA and other resistant strains while showing low cytotoxicity to human cells .

Antitumor Efficacy : Another study evaluated a series of oxadiazole derivatives for their antitumor activity against a panel of human tumor cell lines. The results indicated that modifications on the oxadiazole ring significantly affected their potency, with some derivatives exhibiting IC50 values lower than those of established chemotherapeutics .

Q & A

Q. What are the common synthetic routes for preparing this compound, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, starting with the formation of the oxadiazole ring followed by coupling to the piperidine and phenylacetamide moieties. Key steps include cyclization using phosphorus oxychloride and acylation under reflux conditions. Solvents like dimethylformamide (DMF) and catalysts such as sodium hydride are critical for coupling efficiency . Reaction parameters (e.g., temperature, time) are optimized via iterative testing; for example, refluxing at 80–100°C for 4–6 hours improves yield .

Q. What characterization techniques are essential for confirming the compound’s structural integrity?

Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) and high-resolution mass spectrometry (HRMS) are mandatory for structural validation. Purity is assessed via HPLC (>95% purity threshold) and elemental analysis . X-ray crystallography may resolve stereochemical ambiguities in crystalline derivatives .

Q. What preliminary biological screening assays are recommended for this compound?

Initial screening includes in vitro assays for antimicrobial activity (e.g., MIC against S. aureus and E. coli) and enzyme inhibition (e.g., COX-2 for anti-inflammatory potential). Cytotoxicity is evaluated using MTT assays on mammalian cell lines (e.g., HEK-293) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between similar analogs?

Discrepancies may arise from differences in substituent positioning (e.g., trifluoromethyl groups) or purity levels. Systematic SAR studies comparing analogs (e.g., replacing oxadiazole with thiadiazole) can isolate critical functional groups. Orthogonal assays (e.g., SPR for target binding affinity) validate findings .

Q. What strategies improve yield in the final coupling step of the synthesis?

Low yields often result from steric hindrance at the piperidine-acetamide junction. Strategies include:

- Using coupling agents like EDC/HOBt in anhydrous DMF .

- Microwave-assisted synthesis to enhance reaction kinetics .

- Purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How can computational modeling predict this compound’s pharmacokinetic properties?

Molecular dynamics simulations (e.g., Desmond) assess membrane permeability (logP ~3.2) and metabolic stability. Docking studies (AutoDock Vina) identify potential targets (e.g., kinase domains) by analyzing hydrogen bonds with the oxadiazole and trifluoromethyl groups .

Methodological Notes

- Synthesis Troubleshooting : If cyclization fails, verify anhydrous conditions and reagent freshness (e.g., phosphorus oxychloride) .

- Biological Assays : Include positive controls (e.g., ibuprofen for COX-2) to normalize inter-lab variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.